(3-Chloropropoxy)cyclopentane
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Overview
Description
(3-Chloropropoxy)cyclopentane is an organic compound with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol . It is a halogenated compound, specifically a chlorinated ether, and is used primarily in research settings. The compound is characterized by a cyclopentane ring attached to a 3-chloropropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropoxy)cyclopentane typically involves the reaction of cyclopentanol with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the 3-chloropropoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely include steps for purification and quality control to ensure the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydrocarbon chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include cyclopentanone or 3-chloropropoxycyclopentanone.
Reduction: Products include cyclopentane derivatives with reduced chlorinated groups.
Scientific Research Applications
(3-Chloropropoxy)cyclopentane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloropropoxy)cyclopentane involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A precursor in the synthesis of (3-Chloropropoxy)cyclopentane.
3-Chloropropyl chloride: Another precursor used in the synthesis.
Cyclopentane: The parent hydrocarbon structure.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring and a 3-chloropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required.
Properties
Molecular Formula |
C8H15ClO |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-chloropropoxycyclopentane |
InChI |
InChI=1S/C8H15ClO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7H2 |
InChI Key |
OLVORCJYEAXYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCCl |
Origin of Product |
United States |
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